molecular formula C18H22N2O3 B13295488 tert-ButylN-[2-(isoquinolin-4-ylmethyl)-3-oxopropyl]carbamate

tert-ButylN-[2-(isoquinolin-4-ylmethyl)-3-oxopropyl]carbamate

Cat. No.: B13295488
M. Wt: 314.4 g/mol
InChI Key: MLNXKEFPXYOCSY-UHFFFAOYSA-N
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Description

tert-ButylN-[2-(isoquinolin-4-ylmethyl)-3-oxopropyl]carbamate is a chemical compound with a complex structure that includes an isoquinoline moiety and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-ButylN-[2-(isoquinolin-4-ylmethyl)-3-oxopropyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of isoquinoline derivatives with tert-butyl carbamate under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-[2-(isoquinolin-4-ylmethyl)-3-oxopropyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

tert-ButylN-[2-(isoquinolin-4-ylmethyl)-3-oxopropyl]carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific disease pathways.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products

Mechanism of Action

The mechanism of action of tert-ButylN-[2-(isoquinolin-4-ylmethyl)-3-oxopropyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • tert-ButylN-[2-(isoquinolin-4-ylmethyl)-3-oxopropyl]carbamate
  • This compound
  • This compound .

Uniqueness

This compound stands out due to its unique combination of an isoquinoline moiety and a carbamate group, which imparts specific chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C18H22N2O3

Molecular Weight

314.4 g/mol

IUPAC Name

tert-butyl N-(2-formyl-3-isoquinolin-4-ylpropyl)carbamate

InChI

InChI=1S/C18H22N2O3/c1-18(2,3)23-17(22)20-9-13(12-21)8-15-11-19-10-14-6-4-5-7-16(14)15/h4-7,10-13H,8-9H2,1-3H3,(H,20,22)

InChI Key

MLNXKEFPXYOCSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CN=CC2=CC=CC=C21)C=O

Origin of Product

United States

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